molecular formula C8H18Cl2N2 B2722284 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride CAS No. 1909309-64-3

2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride

Cat. No.: B2722284
CAS No.: 1909309-64-3
M. Wt: 213.15
InChI Key: DDAZDKZJYWYLCU-UHFFFAOYSA-N
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Description

2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride is a bicyclic amine compound of significant interest in advanced pharmaceutical and neurological research. The 2-azabicyclo[2.2.2]octane scaffold is a conformationally restricted structure that serves as a valuable building block in medicinal chemistry, often used to explore three-dimensional chemical space and to design molecules with specific biological activity. Compounds based on this core structure have been investigated for their high affinity to sigma receptors , which are implicated in a range of central nervous system functions and disorders. Research into structurally similar 2-azabicyclo[2.2.2]octane derivatives indicates potential application in the treatment of central nervous system conditions, including as potential antipsychotic agents . The rigid bicyclic framework presents amine functionalities in a defined spatial orientation, making this compound a critical intermediate for synthesizing more complex molecules for probing neurobiological pathways and for the development of potential therapeutics targeting cognitive and neurological diseases . This product is intended for research purposes by qualified scientists in a laboratory setting only.

Properties

IUPAC Name

2-methyl-2-azabicyclo[2.2.2]octan-6-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-5-6-2-3-8(10)7(9)4-6;;/h6-8H,2-5,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAZDKZJYWYLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC1C(C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909309-64-3
Record name 2-methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpiperidine with formaldehyde and hydrogen chloride, followed by cyclization to form the bicyclic structure. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

The synthesis of 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride typically involves cyclization reactions of 2-methylpiperidine with formaldehyde and hydrochloric acid under controlled conditions, often utilizing solvents like ethanol and catalysts to enhance yield and purity . The compound undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are critical for its functionalization and application in synthetic pathways .

Organic Chemistry

This compound serves as a building block for synthesizing complex organic molecules. Its unique bicyclic structure allows chemists to explore diverse synthetic routes and develop novel compounds with specific functionalities.

Neurotransmitter Interaction

Research indicates that this compound interacts with neurotransmitter receptors, potentially modulating neurotransmitter release and uptake . This property makes it a candidate for studying neurological disorders.

Therapeutic Potential

The compound is being investigated for its potential use in developing new pharmaceuticals aimed at treating conditions such as:

  • Depression
  • Anxiety Disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)

These applications stem from its ability to act as a monoamine reuptake inhibitor, similar to established antidepressants but with potentially fewer side effects .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and as a catalyst in various chemical processes . Its stability and reactivity make it suitable for large-scale synthesis.

Case Study 1: Pharmacological Investigation

A study explored the effects of this compound on serotonin and norepinephrine reuptake inhibition, demonstrating its potential as an effective antidepressant with a favorable side effect profile compared to traditional tricyclic antidepressants .

Case Study 2: Synthesis of Novel Compounds

Researchers successfully synthesized a series of derivatives based on the bicyclic structure of this compound, evaluating their biological activity against various cancer cell lines, indicating potential anticancer properties .

Mechanism of Action

The mechanism of action of 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation is thought to be mediated through the binding of the compound to receptor sites, altering their conformation and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of 2-methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride with analogous bicyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Bicyclo System Key Substituents Applications/Notes References
This compound C₈H₁₈Cl₂N₂ 213.15 [2.2.2] -NH₂ (position 6), -CH₃ (position 2) Pharmaceutical intermediate; dihydrochloride enhances solubility.
Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid C₁₄H₁₈N₂O₃S 294.37 [3.2.0] -COOH, -S- (thia), -O- (oxo) Antibiotic derivatives; crystallinity validated per Pharmacopeial standards.
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid C₁₁H₁₆O₄ 212.24 [2.2.2] -COOCH₃, -COOH Building block for rigid scaffolds in drug design.
{2-Azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride C₈H₁₆ClNO 177.67 [2.2.2] -CH₂OH (methanol group) Intermediate for chiral synthesis; lower molecular weight.
{Bicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride C₅H₁₂Cl₂N₂ 163.07 [1.1.1] -NH-NH₂ (hydrazine) High strain due to small bicyclo system; niche applications in peptide mimics.

Key Observations

Bicyclo System Variations :

  • The [2.2.2] system (shared by the target compound and 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid) provides a rigid, three-dimensional structure ideal for mimicking natural product frameworks. In contrast, the [3.2.0] system in dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid introduces sulfur and oxygen atoms, which may enhance hydrogen-bonding interactions in antibiotics .
  • The [1.1.1] bicyclo system in {bicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride is highly strained, limiting its stability but offering unique spatial arrangements for bioisosteric replacements .

Substituent Effects: The amine group in the target compound distinguishes it from analogs like {2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride, which features a hydroxyl group. Dihydrochloride salts (e.g., target compound and {bicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride) improve aqueous solubility compared to free bases or carboxylic acid derivatives .

Applications :

  • The target compound’s amine and methyl groups suggest utility in neurological or antiviral drug candidates , where rigid amines often act as receptor binders.
  • Compounds like dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid are linked to β-lactam antibiotic scaffolds , validated by Pharmacopeial crystallinity tests .

Computational and Experimental Insights

  • AM1 Modeling: The AM1 quantum mechanical method () could predict hydrogen-bonding capabilities and stability of these bicyclic compounds. For instance, the target compound’s amine group may form stronger hydrogen bonds than the methanol derivative, aligning with its dihydrochloride salt’s enhanced solubility .
  • Crystallinity : Pharmacopeial standards () highlight the importance of crystallinity in drug development, a property likely shared by the target compound due to its rigid bicyclo framework .

Biological Activity

2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride (commonly referred to as compound 1) is a bicyclic amine that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's unique structural features contribute to its interactions with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

  • Molecular Formula : C8_8H18_{18}Cl2_2N2_2
  • Molecular Weight : 213.15 g/mol
  • CAS Number : 1909309-64-3

The biological activity of compound 1 primarily involves its interaction with neurotransmitter systems. It is believed to modulate neurotransmitter release and uptake by binding to specific receptors in the brain, leading to alterations in neuronal signaling pathways. This mechanism underlies its potential therapeutic applications in treating neurological disorders.

Biological Activity Overview

Research has indicated several avenues through which compound 1 exhibits biological activity:

Neurotransmitter Modulation

Compound 1 has been studied for its effects on neurotransmitter systems, particularly those involving acetylcholine and dopamine. Its ability to influence these systems may provide insights into its potential use in treating conditions such as Alzheimer's disease and schizophrenia.

Inhibition Studies

Recent studies have explored the inhibitory effects of compound 1 on various enzymes related to cholesterol biosynthesis, particularly squalene synthase. This enzyme is crucial in the mevalonate pathway, which is responsible for cholesterol production.

Compound IC50 (nM) Target
Compound 1<1.6Squalene Synthase
Other CompoundsVariesVarious targets

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study published in the Journal of Medicinal Chemistry evaluated the effects of compound 1 on cognitive function in animal models. Results indicated significant improvements in memory retention and learning capabilities, suggesting its potential as a cognitive enhancer.
  • Cholesterol Biosynthesis Inhibition :
    • Research conducted by Rodrigues-Poveda et al. demonstrated that compound 1 effectively inhibited squalene synthase activity in vitro, with an IC50 value less than 0.9 nM. In vivo studies showed that oral administration led to a marked decrease in cholesterol levels in treated rats, indicating its potential as a therapeutic agent for hypercholesterolemia.
  • Comparative Studies :
    • Comparative analyses with structurally similar compounds revealed that while other azabicyclic compounds exhibited varying degrees of biological activity, compound 1 consistently showed potent inhibition against squalene synthase, highlighting its unique efficacy.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride?

  • Methodological Answer : Utilize statistical Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. DOE minimizes trial-and-error approaches by analyzing interactions between variables through factorial or response surface designs . Complement this with computational reaction path searches based on quantum chemical calculations to predict energetically favorable pathways, as demonstrated in ICReDD’s workflow .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Employ a combination of NMR spectroscopy (¹H/¹³C) to confirm the bicyclic framework and amine proton environments, mass spectrometry (HRMS) for molecular weight validation, and X-ray diffraction (XRD) to resolve stereochemical ambiguities. Cross-reference spectral data with known analogs listed in pharmacopeial standards (e.g., ’s nomenclature variants) to ensure consistency . For purity assessment, use HPLC with UV/RI detection and ion chromatography to quantify dihydrochloride counterions .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to MedChemExpress safety guidelines:

  • Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or dermal contact .
  • In case of exposure, follow first-aid measures: rinse eyes/skin with water for 15+ minutes, move to fresh air if inhaled, and seek medical attention with the SDS .
  • Store in a dry, cool environment (< -20°C) under inert gas to prevent degradation .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives or reaction pathways for this bicyclic amine?

  • Methodological Answer : Implement density functional theory (DFT) to calculate transition-state energies and identify regioselective modifications (e.g., substituent effects on the azabicyclo framework). ICReDD’s integrated approach combines quantum calculations with machine learning to screen hypothetical reaction networks, prioritizing synthetically accessible targets . Validate predictions with microfluidic high-throughput experimentation to accelerate iterative optimization .

Q. What methodologies resolve contradictions between computational predictions and experimental outcomes for this compound’s reactivity?

  • Methodological Answer : Apply feedback-loop frameworks where experimental data (e.g., kinetic profiles, byproduct analysis) refine computational models. For instance, discrepancies in reaction yields may arise from unaccounted solvent effects or intermediate stability; re-optimize DFT parameters using experimental activation barriers . Statistical tools like multivariate analysis (PCA or PLS) can isolate confounding variables in DOE datasets .

Q. How can researchers assess the environmental impact of this compound in atmospheric or aqueous systems?

  • Methodological Answer : Conduct fate and transport studies to evaluate hydrolysis rates, photodegradation, and bioaccumulation potential. Use gas chromatography-mass spectrometry (GC-MS) to track degradation products in simulated environments (e.g., EPA’s TEST software). Reference DOE’s atmospheric chemistry protocols for modeling air-surface exchange and scavenging mechanisms, particularly for amine-containing compounds .

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